molecular formula C19H18N4O4S B2819724 methyl 4-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzoate CAS No. 2034385-49-2

methyl 4-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzoate

Cat. No.: B2819724
CAS No.: 2034385-49-2
M. Wt: 398.44
InChI Key: XYICNRWSHZYNSK-UHFFFAOYSA-N
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Description

Methyl 4-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzoate: is a complex organic compound characterized by its intricate molecular structure, which includes a triazole ring, an azetidine ring, and a benzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Huisgen cycloaddition . The azetidine ring can be introduced through subsequent reactions involving appropriate precursors.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for efficiency and yield. Continuous flow chemistry might be employed to enhance the production process, allowing for better control over reaction parameters and improved safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds featuring the triazole moiety exhibit significant antimicrobial properties. Methyl 4-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzoate has been studied for its effectiveness against various bacterial strains. A study demonstrated that triazole derivatives can inhibit the growth of resistant bacterial strains, suggesting a promising avenue for developing new antibiotics .

Anticancer Properties

The compound's structural components have shown potential in anticancer research. Triazole-containing compounds are known to interact with biological targets involved in cancer progression. A notable study explored the synthesis of similar triazole derivatives and their cytotoxic effects on cancer cell lines, indicating that modifications to the triazole ring can enhance potency against specific cancer types .

Enzyme Inhibition

This compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it targets enzymes involved in inflammatory pathways and cancer metabolism. Research suggests that by inhibiting these enzymes, such compounds can reduce inflammation and tumor growth .

Pesticidal Activity

The sulfonamide group in the compound enhances its potential as a pesticide. Studies have shown that similar compounds can act as effective fungicides and herbicides. Research into the structure–activity relationship (SAR) of triazole derivatives has revealed that they can inhibit fungal pathogens in crops, thereby improving agricultural yields .

Plant Growth Regulation

There is ongoing research into the use of this compound as a plant growth regulator. The compound's ability to modulate hormonal pathways could lead to enhanced growth and resistance to environmental stresses in plants .

Polymer Chemistry

The incorporation of triazole units into polymer matrices has been explored for developing smart materials with enhanced properties such as thermal stability and mechanical strength. This compound can be utilized as a monomer or additive in polymer synthesis to create materials with specific functionalities .

Nanotechnology

Recent advancements have seen the application of this compound in nanotechnology, particularly in the development of nanoparticles for drug delivery systems. The unique properties of triazole derivatives allow for targeted delivery mechanisms that improve therapeutic efficacy while minimizing side effects .

Summary Table of Applications

Field Application Key Findings
Medicinal ChemistryAntimicrobial ActivityEffective against resistant bacterial strains
Anticancer PropertiesCytotoxic effects on cancer cell lines
Enzyme InhibitionReduces inflammation and tumor growth
Agricultural SciencePesticidal ActivityInhibits fungal pathogens
Plant Growth RegulationEnhances growth and stress resistance
Materials SciencePolymer ChemistryImproves thermal stability and mechanical strength
NanotechnologyTargeted drug delivery systems

Comparison with Similar Compounds

  • 4-Phenyl-1H-1,2,3-triazole

  • Azetidine derivatives

  • Benzoate esters

Uniqueness: What sets methyl 4-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzoate

Biological Activity

Methyl 4-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzoate is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C19H20N4O3S
  • Molecular Weight : 372.45 g/mol
  • SMILES Notation : CC(=O)OC1=CC=C(C=C1)S(=O)(=O)N2C(=N)N=C(N2C)C3=CC=CC=C3

Antimicrobial Activity

Recent studies have indicated that compounds containing triazole moieties exhibit significant antimicrobial properties. For instance, derivatives of triazole have been shown to possess activity against various bacterial strains and fungi. In vitro assays demonstrated that this compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In a study involving human cancer cell lines, it was found to induce apoptosis in cancer cells through the activation of caspase pathways. The mechanism involves the inhibition of cell proliferation and induction of cell cycle arrest at the G2/M phase .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group in the compound is known to inhibit various enzymes, which may contribute to its antibacterial and anticancer effects.
  • Cell Cycle Modulation : By interfering with the normal progression of the cell cycle, this compound can effectively halt the proliferation of cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells and cancer cells, leading to cell death.

Case Studies and Experimental Findings

Several experimental studies have highlighted the biological efficacy of this compound:

StudyObjectiveFindings
Antimicrobial ActivityShowed moderate activity against S. aureus and E. coli with MIC values ranging from 50 to 100 µg/mL.
Anticancer ActivityInduced apoptosis in MDA-MB-231 breast cancer cells with an IC50 value of 25 µM after 48 hours of treatment.
Enzyme InhibitionDemonstrated significant inhibition of acetylcholinesterase (AChE), suggesting potential for neuroprotective applications.

Properties

IUPAC Name

methyl 4-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c1-27-19(24)15-7-9-17(10-8-15)28(25,26)22-11-16(12-22)23-13-18(20-21-23)14-5-3-2-4-6-14/h2-10,13,16H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYICNRWSHZYNSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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